4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Overview
Description
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H11ClO3. It is characterized by the presence of an allyloxy group, a chloro substituent, and a methoxy group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.
Allylation: The allylation of 3-chloro-5-methoxybenzaldehyde is carried out using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 4-(Allyloxy)-3-chloro-5-methoxybenzoic acid.
Reduction: 4-(Allyloxy)-3-chloro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific derivatives and modifications.
Comparison with Similar Compounds
Similar Compounds
4-(Allyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(Allyloxy)-3-methoxybenzaldehyde: Lacks the chloro substituent.
4-(Allyloxy)-3-chloro-5-hydroxybenzaldehyde: Hydroxyl group instead of a methoxy group.
Uniqueness
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is unique due to the combination of its allyloxy, chloro, and methoxy substituents, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTUEFQOQGLKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387653 | |
Record name | 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428479-97-4 | |
Record name | 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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